N'-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE is a complex organic compound with the molecular formula C15H17N3O4 and a molecular weight of 303.32 g/mol . This compound is part of the quinoline family, known for its diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE typically involves the reaction of 4-hydroxy-2-quinolone derivatives with butyryl hydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in diphenyl ether . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include:
- 4-HO-2-OXO-1-PROPYL-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE
- 4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-ACETYL-HYDRAZIDE
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE
These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of 4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-BUTYRYL-HYDRAZIDE lies in its specific butyryl hydrazide group, which imparts distinct chemical reactivity and potential biological effects .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N'-butanoyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-3-6-11(19)16-17-14(21)12-13(20)9-7-4-5-8-10(9)18(2)15(12)22/h4-5,7-8,20H,3,6H2,1-2H3,(H,16,19)(H,17,21) |
InChI Key |
KYCZEVOXCHHKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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